di-tert-butyl 4,4'-Disulfanediyldipiperidine-1-carboxylate
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Overview
Description
Di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate: is a chemical compound with the molecular formula C20H36N2O4S2 and a molecular weight of 432.65 g/mol . It is known for its unique structure, which includes two piperidine rings connected by a disulfide bond and protected by tert-butyl groups at the carboxylate positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with disulfide linkages under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The disulfide bond in di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The piperidine rings can undergo substitution reactions, particularly at the nitrogen atoms, with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with disulfide linkages .
Biology: In biological research, this compound is used to study disulfide bond formation and reduction in proteins. It serves as a model compound for understanding redox processes in biological systems .
Industry: In the industrial sector, di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate may be used in the development of new materials with specific redox properties .
Mechanism of Action
The mechanism of action of di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability .
Comparison with Similar Compounds
4,4’-Di-tert-butyl-2,2’-dipyridyl: A compound with similar tert-butyl protection but different core structure.
4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups but a biphenyl core.
Uniqueness: Di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate is unique due to its disulfide linkage and piperidine rings, which provide distinct redox properties and potential for diverse chemical reactions .
Properties
Molecular Formula |
C20H36N2O4S2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
tert-butyl 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]disulfanyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H36N2O4S2/c1-19(2,3)25-17(23)21-11-7-15(8-12-21)27-28-16-9-13-22(14-10-16)18(24)26-20(4,5)6/h15-16H,7-14H2,1-6H3 |
InChI Key |
WCIKJZDBSTXYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SSC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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